molecular formula C14H13N3O2S B3004786 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953152-63-1

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B3004786
CAS No.: 953152-63-1
M. Wt: 287.34
InChI Key: NTVVRUQITZOHKL-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Activity : Some derivatives of N-(4,5-dihydrothiazol-2-yl)acetamides have been synthesized and evaluated for their anticancer activity. For instance, certain compounds showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Another study synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from similar compounds, which demonstrated selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).

  • Antimicrobial Activity : Novel thiazole derivatives have been synthesized and showed significant anti-bacterial and anti-fungal activities. For example, certain compounds were found effective against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger (Saravanan et al., 2010). Another study synthesized isoxazole-substituted oxadiazoles, showing good in vitro antimicrobial activity against representative bacterial and fungal strains (Marri et al., 2018).

  • β3-Adrenergic Receptor Agonism : A study synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, finding them to be potent agonists of the human β3-adrenergic receptor, which has implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).

  • Optoelectronic Properties : Thiazole-based polythiophenes, synthesized from similar compounds, have been studied for their optoelectronic properties. These findings are relevant in the context of conducting polymers and their applications in electronics (Camurlu & Guven, 2015).

  • Antimalarial and COVID-19 Drug Potential : Some antimalarial sulfonamides, structurally related to N-(phenylsulfonyl)acetamide derivatives, have been theoretically investigated for their potential as COVID-19 drugs using computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(16-14-15-6-7-20-14)9-11-8-12(19-17-11)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVVRUQITZOHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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